molecular formula C20H18N6OS B12025103 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 618427-40-0

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12025103
CAS No.: 618427-40-0
M. Wt: 390.5 g/mol
InChI Key: AQOULYQCJSVUDR-UHFFFAOYSA-N
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Description

This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyrazine ring at position 5, and a thioether-linked acetamide group terminating in a naphthalen-1-yl moiety. The pyrazine and naphthalene groups contribute to its aromaticity and hydrophobicity, which may influence binding affinity and solubility.

Properties

CAS No.

618427-40-0

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H18N6OS/c1-2-26-19(17-12-21-10-11-22-17)24-25-20(26)28-13-18(27)23-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2,13H2,1H3,(H,23,27)

InChI Key

AQOULYQCJSVUDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include proteins involved in cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

    • Key Difference : Replaces pyrazine with a 3-pyridinyl group and substitutes naphthalen-1-yl with a 4-ethylphenyl group.
    • Activity : Acts as a potent agonist of insect Orco receptors, validated in Drosophila and hawkmoth (Manduca sexta) studies .
    • Solubility : Requires dissolution in DMSO (100 mM stock) and dilution in buffered solutions for biological assays .
  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

    • Key Difference : Features a 2-pyridinyl group and a 4-butylphenyl acetamide terminus.
    • Activity : Functions as an Orco antagonist, demonstrating species-specific efficacy in moths and mosquitoes .
  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide ():

    • Key Difference : Substitutes pyrazine with thiophene and replaces the ethyl group with an allyl moiety.
    • Synthesis : Utilizes click chemistry for triazole formation, similar to methods in .

Analogues with Varied Heterocyclic Cores

  • 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives (): Examples: Compounds 6a–6c and 7a–7b feature pyridine or pyridin-3-yl groups. Synthesis: Achieved in 4–5 hours with yields of 50–83% using H2O:EtOH or DMF:EtOH recrystallization .
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Key Difference: Replaces the 1,2,4-triazole with a 1,2,3-triazole and introduces a chlorophenyl group.

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Acetamide Terminus Melting Point (°C) Biological Activity Key Reference
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 1,2,4-Triazole Pyrazin-2-yl Naphthalen-1-yl Not reported Potential Orco modulation
VUAA1 1,2,4-Triazole 3-Pyridinyl 4-Ethylphenyl Not reported Orco agonist
OLC15 1,2,4-Triazole 2-Pyridinyl 4-Butylphenyl Not reported Orco antagonist
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 1,2,4-Triazole Thiophen-2-yl Naphthalen-1-yl Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 1,2,4-Triazole Pyridin-2-yl Unsubstituted acetamide 182–184 Antimicrobial (inferred)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole Naphthalen-1-yloxy 4-Chlorophenyl Not reported Antimicrobial (inferred)

Key Research Findings

  • Structural-Activity Relationships (SAR) :

    • Pyridine/pyrazine substituents enhance Orco binding due to π-π stacking with receptor aromatic residues. The naphthalene group in the target compound may improve membrane permeability compared to phenyl termini .
    • Allyl or ethyl groups at position 4 of the triazole influence steric bulk, affecting receptor accessibility .
  • Synthetic Efficiency :

    • Click chemistry (e.g., 1,3-dipolar cycloaddition) is widely used for triazole formation, with yields >50% under mild conditions .
    • Recrystallization in H2O:EtOH or DMF:EtOH optimizes purity for compounds like 6a–6c .

Biological Activity

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring and a naphthalene moiety, which are known for their bioactive properties. The molecular formula is C18H20N6O2SC_{18}H_{20}N_6O_2S with a molecular weight of 384.455 g/mol. The presence of sulfur in the structure enhances its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC18H20N6O2SC_{18}H_{20}N_6O_2S
Molecular Weight384.455 g/mol
CAS Number618427-22-8

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae. In one study, the minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of thiourea derivatives against common pathogens. The results indicated that these derivatives exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, suggesting strong antibacterial potential .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing triazole rings have been documented extensively. A related study highlighted that certain triazole derivatives effectively inhibited COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings

In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6. In one experiment, compounds derived from similar structures showed an inhibition rate of up to 89% for IL-6 at a concentration of 10 µg/mL .

Anticancer Activity

The anticancer potential of triazole-containing compounds has gained attention in recent years. Research has shown that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, a related compound displayed an IC50 value of 225 µM, indicating effective growth inhibition. The treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects consistent with apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the naphthalene and triazole moieties can enhance potency and selectivity against specific biological targets.

ModificationEffect on Activity
Naphthalene SubstitutionIncreased anticancer activity
Triazole Ring AlterationEnhanced antimicrobial properties

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